5-(4-Pyridyl)-1,3-oxazole

Descripción general

Descripción

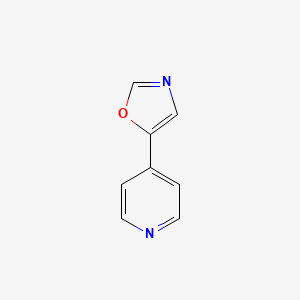

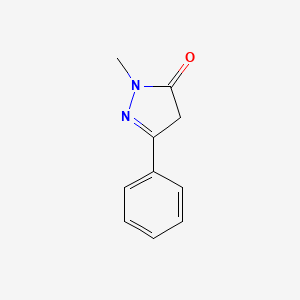

“5-(4-Pyridyl)-1,3-oxazole” is a chemical compound that is part of the oxazole family . Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom separated by a carbon atom. “5-(4-Pyridyl)-1,3-oxazole” is a specific type of oxazole that also contains a pyridyl group .

Synthesis Analysis

The synthesis of “5-(4-Pyridyl)-1,3-oxazole” involves the reaction of the electron-withdrawing 1,3,4-oxadiazole ring conjugated via an ethenyl linker to pyridine . This process is often carried out under solvothermal conditions .Molecular Structure Analysis

The molecular structure of “5-(4-Pyridyl)-1,3-oxazole” has been studied using various methods, including X-ray diffraction . The compound is known to form part of a larger complex in some cases .Chemical Reactions Analysis

The chemical reactions involving “5-(4-Pyridyl)-1,3-oxazole” are diverse and can lead to the formation of various products . For example, it can react with other compounds to form metal-organic frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Pyridyl)-1,3-oxazole” are influenced by its molecular structure . It has been found to exhibit thermal behavior, which has been studied using thermal decomposition experiments .Aplicaciones Científicas De Investigación

Pharmacological Applications

The structure of “5-(4-Pyridyl)-1,3-oxazole” suggests potential utility in pharmacological research. Pyridyl derivatives have been used in the synthesis of arylpyridines, which are of interest due to their pharmacological properties .

Antimicrobial Photodynamic Therapy (APDT)

Porphyrin derivatives, which can be structurally related to pyridyl oxazoles, have shown promise in APDT. This therapy is used in medicine to target and eliminate microbial infections .

Functional Hybrid Materials

The synthesis of ionic liquids based on pyridyl derivatives indicates the potential for “5-(4-Pyridyl)-1,3-oxazole” to be used in creating functional hybrid materials with specific hydrophilic-hydrophobic balances, expanding its applications in material science .

Safety and Hazards

The safety data sheet for “5-(4-Pyridyl)-1,3-oxazole” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

Future research on “5-(4-Pyridyl)-1,3-oxazole” could focus on its potential applications in various fields. For example, it could be used in the synthesis of new materials or as a probe for detecting pesticides . Further studies could also explore its potential biological activity and mechanism of action .

Mecanismo De Acción

Target of Action

Similar compounds such as 4-aminopyridine and SB203580 have been reported to interact with voltage-gated potassium channels and p38 catalytic activity respectively. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling.

Mode of Action

For instance, 4-Aminopyridine acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . Similarly, SB203580 inhibits p38 catalytic activity by binding to the ATP binding pocket .

Biochemical Pathways

Compounds like 3′,5′-camp have been reported to function as intracellular regulators of lysosomal ph, which is essential for the activity of acidic lysosomal enzymes

Pharmacokinetics

A compound named tbaj-876, which is a 3,5-dialkoxy-4-pyridyl derivative, has been reported to have more potent in vitro and in vivo anti-tubercular activity, with greatly attenuated herg blockade . This suggests that 5-(4-Pyridyl)-1,3-oxazole might have similar properties, but further studies are required to confirm this.

Result of Action

It’s worth noting that 2-(4-pyridyl)benzimidazole, a related compound, has been reported to act as a mixed-type inhibitor with predominant cathodic effectiveness, being a good inhibitor for ms corrosion in 10 M HCl .

Action Environment

A study on the thermal decomposition of 5-(4-pyridyl)tetrazolate (h4-ptz) has been carried out, providing some insight into how temperature might affect the stability of similar compounds .

Propiedades

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQAOCIKCVFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353188 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Pyridyl)-1,3-oxazole | |

CAS RN |

70380-75-5 | |

| Record name | 5-(4-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)